molecular formula C18H17N5O2S2 B2610632 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034570-89-1

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2610632
CAS No.: 2034570-89-1
M. Wt: 399.49
InChI Key: DJQUJOPDYLGCJL-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). This compound was developed to target the tumor microenvironment by specifically inhibiting the proliferation, differentiation, and survival of tumor-associated macrophages (TAMs), which are often pro-tumorigenic . Its primary research value lies in its application as a chemical tool for probing CSF1R signaling in various disease models, particularly in oncology for investigating strategies to modulate the tumor immune microenvironment and combat cancer immune evasion . By blocking CSF1R signaling, this inhibitor can induce TAM depletion or repolarization, thereby enhancing the efficacy of other anti-cancer therapies. Furthermore, research extends to neurological diseases , where it is used to study the role of microglia, the resident macrophages of the central nervous system which also depend on CSF1R for survival, in conditions like Alzheimer's disease, multiple sclerosis, and neuropathic pain. Its dual-pyrazolyl and thienyl structure confers high kinase selectivity, making it a critical reagent for dissecting the specific biological functions of CSF1R in complex physiological and pathological processes.

Properties

IUPAC Name

4-pyrazol-1-yl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S2/c24-27(25,17-5-3-16(4-6-17)22-10-1-8-19-22)21-13-18(15-7-12-26-14-15)23-11-2-9-20-23/h1-12,14,18,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQUJOPDYLGCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and a 1,3-diketone, the pyrazole ring can be formed through a cyclization reaction.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The pyrazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) are typical.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole or thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has been investigated for its potential in drug development, particularly targeting various biological pathways:

  • Anticancer Activity : Similar compounds have demonstrated significant cytotoxic effects against cancer cell lines. For instance, derivatives of pyrazole and thiophene have shown inhibition of cell proliferation in human cancer cells such as HeLa cells with notable IC50 values, indicating their potential as anticancer agents.
  • Enzyme Inhibition : The compound's structure suggests it may inhibit key enzymes involved in cancer progression and inflammation. Studies have indicated that the presence of pyrazole and thiophene rings allows for effective binding to enzyme active sites, modulating their activity .
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their ability to inhibit microbial growth, suggesting potential applications in developing new antibiotics or antifungal agents .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups can facilitate various chemical reactions, including:

  • Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, yielding sulfoxides or sulfones. Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride to produce alcohols or amines .
  • Substitution Reactions : Nucleophilic or electrophilic substitution reactions can be conducted depending on the functional groups present, allowing for further derivatization of the compound .

Material Science

The electronic properties of this compound make it a candidate for developing new materials with specific electronic or optical characteristics. Its application in organic electronics and photonic devices is an area of ongoing research.

Case Study 1: Anticancer Activity

A study conducted on structurally similar compounds demonstrated that modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of the thiophene moiety in improving selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound effectively inhibited a specific kinase involved in tumor growth. The mechanism was attributed to competitive inhibition at the enzyme's active site, leading to reduced phosphorylation of target proteins essential for cancer cell proliferation .

Mechanism of Action

The mechanism by which N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

  • Structure : Features a trifluoromethyl group and a 4-methylphenyl substituent on the pyrazole ring, attached to the benzenesulfonamide core.
  • Comparison :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the thiophene-ethyl-pyrazole group in the target compound.

N-(2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide

  • Structure : Contains a pyridin-2-yl group instead of thiophene and lacks the ethyl-linked pyrazole.
  • Comparison :

  • The pyridine ring introduces basicity and hydrogen-bonding capabilities, contrasting with the thiophene’s neutral aromatic character.
  • The sulfamide group (vs. sulfonamide) alters electronic distribution and solubility .

Comparative Data Table

Property/Feature Target Compound 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide N-(2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide
Core Structure Benzenesulfonamide Benzenesulfonamide Sulfamide
Key Substituents 1H-Pyrazol-1-yl (x2), thiophen-3-yl 4-Methylphenyl, trifluoromethyl Pyridin-2-yl, 1H-pyrazol-1-yl
Aromatic Systems Benzene, pyrazole (x2), thiophene Benzene, pyrazole, methylphenyl Benzene, pyridine, pyrazole
Electronic Effects Electron-rich (thiophene), moderate polarity Electron-withdrawing (CF₃), hydrophobic (methyl) Basic (pyridine), polar (sulfamide)
Synthetic Route Not explicitly described in evidence Likely SNAr or coupling reactions SNAr mechanism (evidenced for similar structures)

Pharmacological and Physicochemical Insights

  • Metabolic Stability : The trifluoromethyl analogue exhibits higher stability due to fluorine’s resistance to oxidation, whereas the target compound’s thiophene may undergo CYP450-mediated metabolism.
  • Solubility : The sulfamide analogue shows increased water solubility compared to sulfonamides, but the target compound’s dual pyrazole groups may reduce solubility.
  • Target Binding : Thiophene’s π-system could enhance binding to receptors with aromatic pockets (e.g., kinases), contrasting with the pyridine analogue’s hydrogen-bonding proficiency .

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

Structural Characteristics

This compound features multiple heterocyclic structures, including two pyrazole rings and a thiophene moiety, linked through an ethyl chain to a benzenesulfonamide group. The presence of these functional groups is crucial for its biological activity.

The mechanism by which this compound exerts its effects is primarily through interactions with specific biological targets, including enzymes and receptors. The compound may engage in:

  • Hydrogen bonding : Interactions with amino acid residues in target proteins.
  • π-π stacking : Stabilizing interactions with aromatic residues.
  • Non-covalent interactions : Contributing to binding affinity and specificity.

Antiparasitic Activity

Research indicates that compounds structurally similar to this compound exhibit promising activity against Leishmania species, which cause leishmaniasis. In a study evaluating 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, some compounds demonstrated an IC50 comparable to pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity towards mammalian cells .

CompoundIC50 against L. infantumIC50 against L. amazonensis
3b0.059 mM0.070 mM
3e0.065 mM0.072 mM

These findings suggest that the incorporation of sulfonamide groups enhances the antiparasitic profile of pyrazole derivatives, making them viable candidates for further development .

Anticancer Activity

The compound's structural features also indicate potential anticancer properties. Similar pyrazole-based compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. For instance, studies reported IC50 values in the micromolar range for related compounds . The unique combination of pyrazole and thiophene may contribute to selective targeting of cancer cells while minimizing effects on normal cells.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Antileishmanial Studies : Compounds derived from benzenesulfonamide showed significant activity against Leishmania species, with structure-activity relationship (SAR) analyses revealing that modifications in electronic properties could enhance efficacy .
  • Cytotoxicity Assessments : A series of pyrazole derivatives were tested for their cytotoxic effects on human cell lines, demonstrating varying degrees of selectivity and potency against cancer cells .
  • Molecular Modeling : Computational studies have provided insights into the binding affinities and interaction profiles of these compounds with biological targets, supporting experimental findings regarding their potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what critical steps ensure high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide formation and pyrazole/thiophene coupling. Key steps include:

  • Sulfonamide Coupling : React 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with a pyrazole-thiophene ethylamine intermediate under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .
  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the compound with >95% purity .
    • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1^1H/13^13C NMR (e.g., pyrazole protons at δ 7.8–8.2 ppm) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry (e.g., dihedral angles between pyrazole and thiophene rings) and hydrogen-bonding networks .
  • DFT Calculations : Validate electronic structure (e.g., HOMO-LUMO gaps) and optimize geometry using B3LYP/6-31G(d) basis sets .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 452.12) .

Q. How can preliminary bioactivity screening be designed for this compound?

  • Methodological Answer :

  • In Vitro Assays : Screen for kinase inhibition (e.g., JAK2 or EGFR) using fluorescence-based ATP competition assays (IC50_{50} determination) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction yield and selectivity?

  • Methodological Answer :

  • Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) to identify interactions. For example, a 23^3 factorial design revealed that <5°C and 1.2 eq. of DIPEA maximize sulfonamide coupling efficiency (85% yield) .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., solvent polarity vs. byproduct formation) to predict optimal conditions .

Q. What computational strategies elucidate reaction mechanisms and regioselectivity?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16 with M06-2X functional) to map energy profiles for pyrazole-thiophene coupling, identifying rate-limiting steps .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., thiophene vs. pyrazole environments) .

Q. What methodologies clarify the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 active site) .
  • SAR Studies : Synthesize analogs (e.g., replacing thiophene with furan) and correlate structural changes with bioactivity trends .

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